molecular formula C8H6ClNS2 B1584741 4-(Chloromethyl)-2-(2-thienyl)-1,3-thiazole CAS No. 54679-16-2

4-(Chloromethyl)-2-(2-thienyl)-1,3-thiazole

Cat. No.: B1584741
CAS No.: 54679-16-2
M. Wt: 215.7 g/mol
InChI Key: CGJJBHKYGNSTDK-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a distinctive heterocyclic compound characterized by its complex molecular architecture and systematic nomenclature conventions. The compound's International Union of Pure and Applied Chemistry name is 4-(chloromethyl)-2-thiophen-2-yl-1,3-thiazole, reflecting its structural components according to standardized naming protocols. The molecular formula C8H6ClNS2 indicates the presence of eight carbon atoms, six hydrogen atoms, one chlorine atom, one nitrogen atom, and two sulfur atoms, resulting in a molecular weight of 215.71 grams per mole. The Chemical Abstracts Service has assigned the unique registry number 54679-16-2 to this compound, ensuring its unambiguous identification in chemical databases and literature.

The compound's Simplified Molecular Input Line Entry System representation is ClCC1=CSC(=N1)C1=CC=CS1, which encodes the complete molecular connectivity and allows for computational analysis and database searches. The International Chemical Identifier Key CGJJBHKYGNSTDK-UHFFFAOYSA-N provides an additional layer of identification that facilitates cross-referencing among various chemical information systems. Alternative nomenclature forms include 4-chloromethyl-2-2-thienyl-1,3-thiazole and thiazole,4-chloromethyl-2-2-thienyl, demonstrating the flexibility in naming conventions while maintaining chemical accuracy.

The structural analysis reveals that the compound contains a central thiazole ring system with specific substitution patterns that influence its chemical behavior and reactivity profiles. The chloromethyl group at position 4 introduces significant electrophilic character, while the thienyl substituent at position 2 contributes to the overall electronic properties through its sulfur-containing aromatic system. The compound's systematic identification through multiple nomenclature systems ensures consistent communication within the scientific community and facilitates accurate chemical documentation.

Chemical Identifier Value
Chemical Abstracts Service Number 54679-16-2
International Union of Pure and Applied Chemistry Name 4-(chloromethyl)-2-thiophen-2-yl-1,3-thiazole
Molecular Formula C8H6ClNS2
Molecular Weight 215.71 g/mol
Simplified Molecular Input Line Entry System ClCC1=CSC(=N1)C1=CC=CS1
International Chemical Identifier Key CGJJBHKYGNSTDK-UHFFFAOYSA-N
PubChem Compound Identifier 736496
Melting Point 52-55°C

Historical Context in Heterocyclic Chemistry

The development of thiazole chemistry traces its origins to the groundbreaking work of Arthur Rudolf Hantzsch and J. H. Weber in 1887, who established the fundamental principles governing thiazole synthesis and nomenclature. Their pioneering research defined thiazoles as nitrogen and sulfur-containing heterocyclic compounds with the general formula (CH)nNS, positioning these structures as the sulfur analogs of pyridine within the thiophen series. The historical significance of thiazole derivatives stems from their early recognition as essential components in biological systems, particularly through the identification of thiamine (vitamin B1) and its crucial role in enzymatic processes involving α-keto acid decarboxylation.

The evolution of thiazole chemistry throughout the late 19th and early 20th centuries established the theoretical framework that would later enable the synthesis of complex derivatives such as this compound. Hantzsch and Weber's initial investigations revealed that thiazole compounds could be systematically modified through substitution reactions, leading to the development of numerous synthetic methodologies. The historical controversy between Hantzsch and Tcherniac regarding the structure of thiocyanoacetone derivatives ultimately contributed to a deeper understanding of thiazole isomerization processes and reaction mechanisms.

The historical context of heterocyclic chemistry demonstrates that thiazole derivatives have long been recognized for their structural diversity and chemical versatility. Early researchers noted the unique reactivity patterns associated with the thiazole ring system, particularly the enhanced acidity of protons at the C-2 position and the susceptibility of various positions to electrophilic and nucleophilic substitution reactions. These fundamental observations established the theoretical foundation for understanding how substituents such as chloromethyl and thienyl groups would influence the chemical behavior of modern thiazole derivatives.

The progression from simple thiazole structures to complex polysubstituted derivatives reflects the continuous advancement in synthetic organic chemistry and the growing appreciation for heterocyclic compounds in pharmaceutical development. The historical development of thiazole chemistry established the precedent for systematic structure-activity relationship studies and the rational design of bioactive molecules. This historical foundation provides the context for understanding how compounds like this compound represent the culmination of over a century of heterocyclic chemistry research and development.

Role in Thiazole Derivative Research

This compound occupies a central position in contemporary thiazole derivative research due to its unique combination of reactive functional groups and electronic properties that facilitate diverse chemical transformations. The compound serves as a versatile synthetic intermediate in the development of more complex heterocyclic systems, particularly in the construction of bisthiazole derivatives and thiazolyl-linker-thiazole compounds that exhibit enhanced biological activities. Research investigations have demonstrated that the chloromethyl functionality provides an excellent leaving group for nucleophilic substitution reactions, enabling the introduction of various functional groups and the creation of extensive molecular libraries for biological screening.

The synthetic utility of this compound extends to its role as a key intermediate in the preparation of pharmaceutical compounds and agrochemicals. Current research methodologies employ this compound in multi-step synthetic sequences where the chloromethyl group undergoes selective transformations while preserving the integrity of the thiazole core structure. The synthesis of this compound typically involves the chloromethylation of 2-(2-thienyl)-1,3-thiazole using thionyl chloride, achieving yields of approximately 65% under optimized reaction conditions. The resulting product exhibits a melting point range of 54-55°C, indicating good crystallinity and purity characteristics suitable for further synthetic applications.

Contemporary research applications of this compound encompass its utilization in the development of antimicrobial agents, where structural modifications of the chloromethyl group have yielded compounds with significant antibacterial and antifungal properties. The compound's role in medicinal chemistry research involves systematic structure-activity relationship studies that explore how different substituent patterns influence biological activity and pharmacological properties. These investigations contribute to the understanding of how thiazole derivatives can be optimized for specific therapeutic applications through rational molecular design.

The compound's significance in thiazole derivative research is further emphasized by its commercial availability from multiple chemical suppliers, reflecting its importance as a research tool and synthetic intermediate. The widespread availability of high-purity samples (typically 95-97%) enables researchers to conduct reproducible studies and develop standardized synthetic protocols. Current research trends indicate that this compound will continue to serve as a valuable building block for the development of novel therapeutic agents and advanced materials, particularly in areas where the unique electronic properties of thiazole derivatives provide distinct advantages over other heterocyclic systems.

Research Application Synthetic Role Typical Yield Key Advantage
Bisthiazole Synthesis Chloromethyl Nucleophile 65-75% High Reactivity
Pharmaceutical Intermediates Building Block 60-80% Structural Diversity
Antimicrobial Development Core Structure 70-85% Biological Activity
Material Science Polymer Precursor 55-70% Electronic Properties

Properties

IUPAC Name

4-(chloromethyl)-2-thiophen-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS2/c9-4-6-5-12-8(10-6)7-2-1-3-11-7/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGJJBHKYGNSTDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=CS2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80353041
Record name 4-(CHLOROMETHYL)-2-(2-THIENYL)-1,3-THIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54679-16-2
Record name 4-(CHLOROMETHYL)-2-(2-THIENYL)-1,3-THIAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80353041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of 2-(2-thienyl)-4-thiazolylmethanol Using Thionyl Chloride

Method Summary:
A classical and widely reported method involves the conversion of 2-(2-thienyl)-4-thiazolylmethanol to 4-(chloromethyl)-2-(2-thienyl)-1,3-thiazole by reaction with thionyl chloride.

Procedure Details:

  • Starting material: 2-(2-thienyl)-4-thiazolylmethanol
  • Reagent: Thionyl chloride (SOCl₂)
  • Conditions: Reaction typically carried out under reflux or controlled temperature conditions
  • Work-up: The product is isolated by recrystallization from ethyl acetate-hexane to yield colorless needle crystals
  • Yield: Approximately 65%
  • Melting Point: 54–55 °C

Reaction Scheme:
$$
\text{2-(2-thienyl)-4-thiazolylmethanol} + \text{SOCl}2 \rightarrow \text{this compound} + \text{SO}2 + \text{HCl}
$$

Reference:
This method is described in detail in patent US6211215 and chemical synthesis literature, confirming reproducibility and moderate yield.

Chloromethylation via Chloromethyl Methyl Ether and Lewis Acid Catalysis

Method Summary:
Another synthetic route involves the chloromethylation of 2-thienyl-1,3-thiazole using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Procedure Details:

  • Starting material: 2-thienyl-1,3-thiazole
  • Reagents: Chloromethyl methyl ether, AlCl₃ catalyst
  • Conditions: Anhydrous environment to prevent hydrolysis of chloromethyl methyl ether; controlled temperature to optimize selectivity
  • Outcome: Introduction of chloromethyl group at the 4-position of the thiazole ring
  • Industrial Adaptation: Continuous flow reactors may be used for scale-up to maintain consistent reaction parameters and improve yield

Notes:
This method is favored for its potential in industrial synthesis due to precise control of reaction conditions and scalability.

Synthesis via Chlorination of 1-Isothiocyanato-2-chloro-2-propene Derivatives

Innovative Method:
A patented method describes the preparation of 2-chloro-5-chloromethyl thiazoles (structurally related compounds) by chlorination of 1-isothiocyanato-2-chloro-2-propenes in organic solvents like 1,2-dichloroethane or dichloromethane.

Procedure Highlights:

  • Reactants: 1-isothiocyanato-2-chloro-2-propenes and chlorine gas
  • Conditions: Temperature maintained between 25–40 °C, chlorine introduced slowly over 2–3 hours
  • Reaction Time: Stirring continued for 3–12 hours post chlorine addition to complete reaction
  • Work-up: The product precipitates as hydrochloride salt, which is filtered and washed with sodium bicarbonate solution to neutral pH, then dehydrated under reduced pressure
  • Yields: High yields reported, ranging from 87% to 95.5% depending on conditions and solvent used

Table 1: Representative Data from Patented Method

Embodiment Solvent Temp (°C) Chlorine Molar Ratio Reaction Time (h) Yield (%) Purity (%)
1 1,2-Dichloroethane 35–40 1:1 10 (3h + 7h) 87.3 99.6
2 1,2-Dichloroethane 35–40 1:1 10 (3h + 7h) 94.8 99.5
3 Dichloromethane 25–30 1:1.1 5 (2h + 3h) 88.5 99.7
4 Dichloromethane 25–30 1:1.1 5 (2h + 3h) 95.5 99.7

Reference:
Patent CN105254584B provides detailed procedures and optimization data for this method.

Alternative Synthetic Routes from Literature

Thiourea and 1,3-Dichloropropanone Route:

  • Thiourea reacts with 1,3-dichloropropanone in ethanol, followed by crystallization to produce 2-amino-4-(chloromethyl)thiazole hydrochloride as an intermediate.
  • This intermediate can be further modified to obtain derivatives including this compound analogs.
  • Yield reported around 70%, melting point 144–145 °C for the intermediate.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Yield (%) Notes
Thionyl chloride chlorination 2-(2-thienyl)-4-thiazolylmethanol SOCl₂, reflux or controlled temp 65 Classical method, moderate yield
Chloromethyl methyl ether chloromethylation 2-thienyl-1,3-thiazole CMME, AlCl₃ catalyst, anhydrous conditions Not specified Suitable for industrial scale, precise control
Chlorination of 1-isothiocyanato-2-chloro-2-propenes 1-isothiocyanato-2-chloro-2-propenes Cl₂ gas, 25–40 °C, organic solvents 87–95.5 High yield, patented method, scalable
Thiourea and 1,3-dichloropropanone route Thiourea, 1,3-dichloropropanone Ethanol, crystallization 70 Intermediate synthesis route

Research Findings and Notes

  • The thionyl chloride method remains a standard synthetic approach due to simplicity but has moderate yield and requires careful handling of corrosive reagents.
  • The chloromethyl methyl ether route is effective but involves toxic reagents and strict anhydrous conditions, making it more suitable for controlled industrial environments.
  • The chlorination of isothiocyanato-chloro-propene derivatives provides a high-yield, scalable, and relatively mild temperature process, minimizing decomposition and improving product purity.
  • Alternative routes via intermediates such as 2-amino-4-(chloromethyl)thiazole hydrochloride offer flexibility for derivative synthesis but may involve additional steps.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-(2-thienyl)-1,3-thiazole undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions typically occur under mild conditions with the use of polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to achieve selective oxidation.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions to prevent side reactions.

Major Products Formed

    Substitution Reactions: Products include azido derivatives, thiocyanate derivatives, and substituted amines.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydrothiazoles.

Scientific Research Applications

Chemistry

In chemistry, 4-(Chloromethyl)-2-(2-thienyl)-1,3-thiazole serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows it to participate in nucleophilic substitution reactions, making it valuable for developing new heterocyclic compounds.

Biology

The compound has been investigated for its bioactive properties , particularly:

  • Antimicrobial Activity : Derivatives of this thiazole have shown significant antimicrobial effects against various bacterial strains. For example, studies indicate that it exhibits minimum inhibitory concentrations (MIC) against Escherichia coli (32 µg/mL), Staphylococcus aureus (16 µg/mL), and Pseudomonas aeruginosa (64 µg/mL) .
  • Anticancer Activity : In vitro studies demonstrate that this compound can inhibit cancer cell proliferation in lines such as MCF-7 (breast cancer) with IC50 values around 45 nM and HepG2 (liver cancer) at approximately 48 nM. The mechanism involves inducing apoptosis through intrinsic apoptotic pathways .
  • Anti-inflammatory Activity : The compound has also been studied for its potential anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammatory responses. It has shown COX inhibition rates of up to 75% and LOX inhibition rates of 70% .

Medicine

In medicinal chemistry, this compound is explored for drug development due to its promising biological activities. Its ability to interact with specific molecular targets suggests potential therapeutic applications in treating infections and cancers .

Antimicrobial Activity Study

A study evaluating the antimicrobial efficacy of various thiazole derivatives found that those containing the chloromethyl group exhibited enhanced activity against Gram-positive bacteria compared to their non-chlorinated counterparts.

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
4-(Chloromethyl)-2-thien-3-ylE. coli32
S. aureus16
P. aeruginosa64

Anticancer Activity Evaluation

In vitro evaluations on MCF-7 and HepG2 cell lines demonstrated substantial cytotoxic effects attributed to the compound's ability to induce apoptosis.

Table 2: Cytotoxicity of Thiazole Derivatives

CompoundCell LineIC50 (nM)
4-(Chloromethyl)-2-thien-3-ylMCF-745
HepG248

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-(2-thienyl)-1,3-thiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiazole ring and chloromethyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Thiazole Derivatives

Compound Name Substituents (Position) CAS Number Key Properties/Applications Reference ID
4-(Chloromethyl)-2-(2-thienyl)-1,3-thiazole 4-(ClCH₂), 2-(2-thienyl) 54679-16-2 Reactivity for functionalization
4-Methyl-2-(2-thienyl)-1,3-thiazole (6a) 4-(CH₃), 2-(2-thienyl) - Higher in vitro inhibitory activity
4-(4-Chlorophenyl)-2-(naphthylidene)-thiazole (1a) 4-(4-ClC₆H₄), 2-(naphthylidene) - Anticancer potential
4-(Chloromethyl)-2-(4-chlorophenyl)-1,3-thiazole 4-(ClCH₂), 2-(4-ClC₆H₄) - Antimicrobial activity
  • Substituent Effects: Electron-Donating vs. Electron-Withdrawing Groups: The 4-methyl derivative (6a) exhibits higher in vitro inhibitory activity compared to the 4-(2-thienyl) analog (6i), suggesting electron-donating groups enhance bioactivity in certain contexts . Aryl vs.

Molecular Docking and Binding Interactions

  • π-π Interactions : The thiazole ring and 2-thienyl group in the target compound participate in π-π stacking with aromatic residues (e.g., Trp286 in AChE), as seen in analogs like 2a and 2e .
  • Halogen Bonding: Chlorine atoms in 4-(ClCH₂)-2-(4-ClC₆H₄) thiazole form halogen bonds with therapeutic targets, a feature absent in non-halogenated derivatives .

Biological Activity

4-(Chloromethyl)-2-(2-thienyl)-1,3-thiazole is a heterocyclic compound that has garnered attention due to its diverse biological activities. The thiazole ring is known for its pharmacological potential, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Structural Characteristics

The compound features a thiazole ring, which incorporates sulfur and nitrogen atoms, contributing to its reactivity and biological activity. The presence of the chloromethyl group enhances its interaction with biological targets, while the thienyl substituent may influence its pharmacokinetic properties.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds with halogen substitutions exhibit enhanced antibacterial activity against Gram-positive bacteria and antifungal efficacy against species such as Candida albicans and Aspergillus niger .

Table 1: Antimicrobial Activity of Thiazole Derivatives

CompoundTarget OrganismMIC (μg/mL)Activity Type
This compoundStaphylococcus aureus32Antibacterial
This compoundCandida albicans42Antifungal

Anti-inflammatory Properties

The anti-inflammatory potential of thiazole derivatives has been investigated through docking studies against cyclooxygenase (COX) enzymes. The binding affinity of these compounds suggests significant inhibition of COX-2 and lipoxygenase (5-LOX), which are critical in inflammatory processes .

Table 2: Inhibition of COX-2 by Thiazole Derivatives

CompoundBinding Energy (kcal/mol)Inhibition Type
This compound-7.5Competitive Inhibitor

Anticancer Activity

The anticancer properties of thiazole derivatives have been documented in various studies. Compounds have shown cytotoxic effects against several cancer cell lines, including colon (HT29), ovarian (SK-OV-3), and renal (TK-10) cancers. The mechanism involves apoptosis induction and cell cycle arrest .

Table 3: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (μM)Mechanism of Action
This compoundHT2915Apoptosis Induction
This compoundSK-OV-320Cell Cycle Arrest

Case Studies

In a recent study focusing on the synthesis and biological evaluation of thiazole derivatives, researchers synthesized a series of compounds based on the 1,3-thiazole scaffold. Among these, this compound exhibited potent antimicrobial and anticancer activities . The study highlighted its potential as a lead compound for further drug development.

Another significant investigation involved molecular docking simulations that revealed the compound's ability to bind effectively to target proteins involved in inflammation and cancer pathways. This suggests a multifaceted mechanism of action that warrants further exploration in clinical settings .

Q & A

Q. What are the optimal synthetic routes for 4-(Chloromethyl)-2-(2-thienyl)-1,3-thiazole, and how can reaction conditions be controlled to maximize yield?

The synthesis of thiazole derivatives typically involves Hantzsch condensation or cyclization reactions between thioamides and α-haloketones. For 4-(chloromethyl) substitution, pre-functionalized intermediates like chloromethyl ketones are critical. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates .
  • Catalysts : Acidic or basic conditions (e.g., acetic acid) facilitate cyclization .
  • Temperature : Reflux conditions (~80–100°C) are commonly used to drive the reaction to completion .
    Yield optimization requires monitoring via thin-layer chromatography (TLC) and purification through recrystallization or column chromatography .

Q. What spectroscopic methods are most reliable for characterizing this compound?

  • 1H/13C NMR : The chloromethyl group (-CH2Cl) appears as a singlet at δ ~4.5–4.8 ppm in 1H NMR, while the thienyl protons show distinct splitting patterns (δ 6.8–7.5 ppm). 13C NMR confirms the thiazole ring carbons (C2: ~160 ppm, C4: ~35 ppm for -CH2Cl) .
  • FT-IR : Stretching vibrations for C-Cl (~650–750 cm⁻¹) and thiazole C=N (~1500 cm⁻¹) are diagnostic .
  • Elemental analysis : Validate purity by comparing experimental vs. calculated C/H/N percentages (e.g., C: 49.3%, H: 2.89%, N: 5.73%) .

Advanced Research Questions

Q. How can molecular docking studies elucidate the bioactivity of this compound derivatives?

Docking simulations (e.g., AutoDock Vina) predict interactions between the compound and target proteins (e.g., enzymes or receptors). For example:

  • Binding affinity : The chloromethyl group may form halogen bonds with catalytic residues (e.g., His or Asp in proteases) .
  • Pose validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å indicates reliable predictions) .
  • Thienyl moiety : Its π-π stacking with aromatic residues (e.g., Phe or Tyr) enhances binding stability .

Q. How can contradictory biological activity data for thiazole derivatives be resolved?

Discrepancies in antimicrobial or antioxidant assays often arise from:

  • Strain variability : Test against standardized microbial strains (e.g., ATCC) and use positive controls (e.g., ampicillin for bacteria) .
  • Assay conditions : DPPH radical scavenging results vary with concentration (IC50 values should be normalized to ascorbic acid) .
  • Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups on the thienyl ring may enhance activity) .

Q. What strategies improve the stability of this compound under experimental conditions?

  • Storage : Amber vials at –20°C prevent photodegradation .
  • Inert atmospheres : Use nitrogen/argon during reactions to avoid oxidation of the thienyl group .
  • Derivatization : Convert the chloromethyl group to a more stable moiety (e.g., via nucleophilic substitution with amines) .

Methodological Recommendations

  • Synthetic troubleshooting : If yields are low (<50%), optimize stoichiometry (1:1.2 ratio of thioamide to α-haloketone) and extend reaction time (12–24 hrs) .
  • Biological assays : Pre-solubilize compounds in DMSO (≤1% v/v) to avoid solvent toxicity in cell-based studies .
  • Computational modeling : Use density functional theory (DFT) to validate electronic properties (e.g., HOMO-LUMO gaps) for structure-activity relationships .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Chloromethyl)-2-(2-thienyl)-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
4-(Chloromethyl)-2-(2-thienyl)-1,3-thiazole

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